molecular formula C21H16F3N3O2S B3016424 2,5-dimethyl-N-(pyridin-3-ylmethyl)-N-(4-(trifluoromethyl)benzo[d]thiazol-2-yl)furan-3-carboxamide CAS No. 1396870-22-6

2,5-dimethyl-N-(pyridin-3-ylmethyl)-N-(4-(trifluoromethyl)benzo[d]thiazol-2-yl)furan-3-carboxamide

Cat. No. B3016424
CAS RN: 1396870-22-6
M. Wt: 431.43
InChI Key: DUDOHYINNVVYGA-UHFFFAOYSA-N
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Description

The compound 2,5-dimethyl-N-(pyridin-3-ylmethyl)-N-(4-(trifluoromethyl)benzo[d]thiazol-2-yl)furan-3-carboxamide is a complex organic molecule that may have potential applications in medicinal chemistry due to the presence of multiple heterocyclic moieties that are often found in pharmacologically active compounds. While the provided papers do not directly discuss this compound, they do provide insights into similar structures and their synthesis, which can be informative for understanding the compound .

Synthesis Analysis

The synthesis of complex organic molecules like the one described often involves multi-step reactions that can include the formation of amide bonds, the introduction of heterocycles, and various substitution reactions. For instance, the synthesis of related compounds involves coupling reactions, as seen with the synthesis of N-(1-Naphthyl)furan-2-carboxamide, which was achieved by coupling naphthalen-1-amine with furan-2-carbonyl chloride . This suggests that a similar approach could be used for the synthesis of the furan carboxamide moiety in the target compound.

Molecular Structure Analysis

The molecular structure of such compounds is characterized by the presence of multiple rings, including benzothiazole and pyridine, which are known for their chemical stability and potential biological activity. The presence of a trifluoromethyl group could influence the electronic properties of the molecule, potentially affecting its reactivity and interaction with biological targets.

Chemical Reactions Analysis

Compounds with benzothiazole and furan rings can undergo various chemical reactions, including electrophilic substitution, as demonstrated by the reactivity of 2-(furan-2-yl)benzo[e][1,3]benzothiazole, which underwent nitration, bromination, formylation, and acylation . These reactions are typically used to introduce additional functional groups that can modulate the biological activity of the compound.

Physical and Chemical Properties Analysis

The physical and chemical properties of such compounds are influenced by their molecular structure. The presence of heteroatoms and functional groups like amides and trifluoromethyl groups can affect properties like solubility, stability, and lipophilicity. Computational ADME studies, as performed for the benzimidazole derivatives in the first paper, can predict important properties such as oral bioavailability, which is crucial for drug development .

Scientific Research Applications

Synthesis and Reactivity

  • The synthesis of heterocyclic compounds, including triazoles, oxadiazoles, and thiadiazoles, from furan derivatives indicates the versatility of furan compounds in producing a wide range of chemical structures with potential applications in pharmaceuticals and materials science (El-Essawy & Rady, 2011).

Antimicrobial and Antiprotozoal Agents

  • Research on dicationic imidazo[1,2-a]pyridines and tetrahydro-imidazo[1,2-a]pyridines, involving furan derivatives, highlights their development as antiprotozoal agents, demonstrating the potential for similar compounds in treating infectious diseases (Ismail et al., 2004).

Electrophilic Substitution Reactions

  • Studies on the reactivity of furan-carboxamide derivatives toward electrophilic substitution reactions provide a foundation for understanding how similar compounds might be functionalized for various scientific and industrial purposes (Aleksandrov & El’chaninov, 2017).

Anticancer Research

  • The exploration of novel compounds with furan and thiazole components for anticancer activity emphasizes the ongoing search for more effective treatments, which could include research into the specific compound you mentioned (Zaki et al., 2018).

properties

IUPAC Name

2,5-dimethyl-N-(pyridin-3-ylmethyl)-N-[4-(trifluoromethyl)-1,3-benzothiazol-2-yl]furan-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16F3N3O2S/c1-12-9-15(13(2)29-12)19(28)27(11-14-5-4-8-25-10-14)20-26-18-16(21(22,23)24)6-3-7-17(18)30-20/h3-10H,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUDOHYINNVVYGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(O1)C)C(=O)N(CC2=CN=CC=C2)C3=NC4=C(C=CC=C4S3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16F3N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,5-dimethyl-N-(pyridin-3-ylmethyl)-N-(4-(trifluoromethyl)benzo[d]thiazol-2-yl)furan-3-carboxamide

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